PD166326

Vue d'ensemble

Description

PD-166326 est un inhibiteur puissant des kinases de protéines tyrosine, ciblant spécifiquement la kinase Bcr/Abl. Il appartient à la classe des composés pyridopyrimidiniques et a montré une activité antileucémique significative, en particulier dans les modèles de leucémie myéloïde chronique .

Méthodes De Préparation

PD-166326 est synthétisé par une série de réactions chimiques impliquant des intermédiaires pyridopyrimidiniquesLes conditions réactionnelles incluent souvent l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs pour faciliter les réactions .

Analyse Des Réactions Chimiques

PD-166326 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs pour obtenir des formes réduites.

Substitution : PD-166326 peut subir des réactions de substitution où des substituants spécifiques sont remplacés par d'autres dans des conditions appropriées

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications de recherche scientifique

PD-166326 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé d'outil pour étudier l'inhibition des kinases de protéines tyrosine.

Biologie : PD-166326 est utilisé dans des études biologiques pour comprendre le rôle de la kinase Bcr/Abl dans les processus cellulaires.

Médecine : Le composé s'est avéré prometteur dans des études précliniques pour le traitement de la leucémie myéloïde chronique et d'autres cancers.

Industrie : PD-166326 est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les kinases tyrosine

Mécanisme d'action

PD-166326 exerce ses effets en inhibant l'activité de la kinase Bcr/Abl. Il se lie au site de liaison à l'ATP de la kinase, empêchant la phosphorylation des substrats en aval. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaires, conduisant à la suppression de la croissance des cellules leucémiques .

Applications De Recherche Scientifique

PD166326 is a pyridopyrimidine class of protein tyrosine kinase inhibitor with antileukemic properties . Research suggests it has potential therapeutic applications, particularly in treating chronic myeloid leukemia (CML) and imatinib mesylate-resistant CML .

Scientific Research Applications

- Inhibition of Bcr/Abl Kinase Activity: this compound has been shown to rapidly inhibit Bcr/Abl kinase activity after a single oral dose in mice . It is a more potent inhibitor of Bcr/Abl-dependent cell growth than imatinib mesylate .

- Antileukemic Activity: Studies using a murine CML-like myeloproliferative disorder model have demonstrated this compound's marked antileukemic activity in vivo .

- Superiority to Imatinib Mesylate: this compound has shown greater antileukemic activity than imatinib mesylate in a murine model of CML . In one study, 70% of mice treated with this compound achieved a white blood cell count of less than 20.0 x 10(9)/L, compared to only 8% of those treated with imatinib mesylate . Additionally, two-thirds of this compound-treated animals had complete resolution of splenomegaly, while none of the imatinib mesylate-treated animals did .

- Inhibition of Tyrosine Phosphorylation: this compound is superior to imatinib mesylate in inhibiting the constitutive tyrosine phosphorylation of numerous leukemia-cell proteins, including the src family member Lyn .

- Activity Against Imatinib-Resistant CML: this compound prolonged the survival of mice with imatinib mesylate-resistant CML induced by Bcr/Abl mutants .

- Effects on Cell Proliferation: this compound has activity against R10(-) cells (cells derived from P210-MO7e) at concentrations as low as 0.1 nM and completely blocked R10(-) growth at 2.5 nM, with an IC50 of 0.2 nM . In parental MO7e cells, this compound inhibited stem cell factor (SCF)–dependent proliferation at 5 to 10 nM and completely suppressed SCF-dependent growth at 50 nM, for an IC50 of 12 nM .

- Selectivity in Kinase Inhibition: The IC50 of this compound for Bcr/Abl-dependent growth was approximately 60-fold lower than the IC50 for c-Kit–mediated growth . this compound was 95 times more potent in inhibiting Bcr/Abl-dependent growth than imatinib mesylate, but only 6.8 times more potent than imatinib mesylate in blocking c-Kit–mediated proliferation .

Mécanisme D'action

PD-166326 exerts its effects by inhibiting the activity of the Bcr/Abl kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of leukemic cell growth .

Comparaison Avec Des Composés Similaires

PD-166326 est comparé à d'autres inhibiteurs de kinases tyrosine comme l'imatinib mésylate. Bien que les deux composés ciblent la kinase Bcr/Abl, PD-166326 a montré une plus grande puissance et une plus grande efficacité dans les modèles précliniques. Des composés similaires comprennent :

Imatinib mésylate : Un inhibiteur de la kinase Bcr/Abl bien connu utilisé dans le traitement de la leucémie myéloïde chronique.

Dasatinib : Un autre inhibiteur puissant de la kinase Bcr/Abl avec un spectre d'activité plus large.

Nilotinib : Un inhibiteur sélectif de la kinase Bcr/Abl avec une efficacité améliorée par rapport à l'imatinib mésylate

PD-166326 se distingue par sa puissance et son efficacité accrues pour surmonter la résistance observée avec d'autres inhibiteurs.

Activité Biologique

PD166326 is a potent tyrosine kinase inhibitor primarily targeting the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). This compound belongs to the pyridopyrimidine class and has demonstrated superior antileukemic activity compared to imatinib mesylate, the first-line treatment for CML. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in various models, resistance mechanisms, and potential clinical implications.

This compound functions by inhibiting BCR-ABL kinase activity, which is crucial for the proliferation of CML cells. In murine models of CML, this compound effectively reduced white blood cell (WBC) counts and resolved splenomegaly more efficiently than imatinib. Specifically, 70% of this compound-treated mice achieved WBC counts below 20,000/μL, compared to only 8% in imatinib-treated groups .

Table 1: Comparative Efficacy of this compound and Imatinib in Murine Models of CML

| Treatment | WBC Count < 20,000/μL | Resolution of Splenomegaly |

|---|---|---|

| This compound | 70% | 66% |

| Imatinib | 8% | 0% |

In Vivo Studies

In a study involving a murine model of CML-like myeloproliferative disorder, this compound was administered orally and demonstrated rapid inhibition of BCR-ABL activity. The compound not only prolonged survival but also showed efficacy against imatinib-resistant forms of BCR-ABL, such as P210/H396P and P210/M351T mutations .

The pharmacokinetics of this compound indicate that it reaches effective concentrations quickly after administration. The IC50 for inhibiting BCR-ABL-expressing cells was found to be as low as 0.2 nM in specific cell lines .

Resistance Mechanisms

Resistance to this compound has been observed, primarily through mutations within the BCR-ABL kinase domain. Notably, the F317 mutation conferred strong resistance against this compound but only moderate resistance to imatinib . A comprehensive screening identified various single-point mutations that emerged during treatment with both inhibitors. The frequency and pattern of these mutations were distinct between this compound and imatinib, suggesting that this compound may offer a strategic advantage in managing resistant CML cases .

Table 2: Mutations Associated with Resistance to this compound

| Mutation Type | Frequency (%) | Resistance Level |

|---|---|---|

| F317L | Varies | Complete |

| T315I | 32 | Moderate |

| G250E | Common | Moderate |

Clinical Implications

Given its potent activity against both wild-type and mutant forms of BCR-ABL, this compound holds promise as a therapeutic agent for patients with CML who exhibit resistance to standard treatments like imatinib. The ability to suppress the emergence of resistance mutations further enhances its potential utility in clinical settings .

Case Studies

Several case studies have documented the effectiveness of this compound in patients with advanced CML. For instance, patients who previously failed imatinib therapy exhibited significant reductions in leukemic burden when switched to this compound treatment. These observations align with findings from laboratory studies indicating that this compound can effectively inhibit leukemic cell proliferation even in resistant cases .

Propriétés

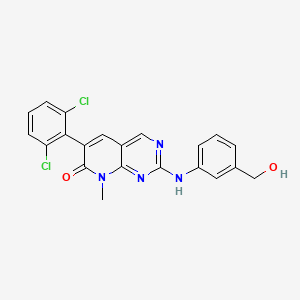

IUPAC Name |

6-(2,6-dichlorophenyl)-2-[3-(hydroxymethyl)anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O2/c1-27-19-13(9-15(20(27)29)18-16(22)6-3-7-17(18)23)10-24-21(26-19)25-14-5-2-4-12(8-14)11-28/h2-10,28H,11H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQFYVPVJZEOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185039-91-2 | |

| Record name | PD-166326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185039912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-166326 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PD-166326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H77F2T4U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.